N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C12H15ClFN3 It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl chloride in the presence of a base such as potassium carbonate.
Addition of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution using 2-fluoroethyl bromide.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-chloroethyl)-5-methylpyrazol-4-amine
- N-benzyl-1-(2-bromoethyl)-5-methylpyrazol-4-amine
- N-benzyl-1-(2-iodoethyl)-5-methylpyrazol-4-amine
Uniqueness
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17ClFN3 |
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Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-11-13(10-16-17(11)8-7-14)15-9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H |
InChI Key |
ACNGAZANBBBBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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